N-Butyl-N-(4-hydroxybutyl)nitrosamine
Overview
Description
Mechanism of Action
Target of Action
N-Butyl-N-(4-hydroxybutyl)nitrosamine (BBN) is a carcinogenic compound that specifically targets the urinary bladder . It is used to induce histologically relevant aggressive urinary bladder cancer in animal models .
Mode of Action
It is known that bbn induces high-grade, invasive tumors in the urinary bladder . The compound interacts with its target cells in the bladder, leading to changes that result in the development of cancer .
Biochemical Pathways
BBN affects various biochemical pathways involved in cell growth and proliferation. The compound has been shown to drive the clonal expansion of initiated cells carrying the activated form of Ras , a protein involved in cell division and growth. This leads to the development of high-grade, invasive tumors .
Pharmacokinetics
It is known that bbn is excreted in the urine, which is stored in the bladder where it comes into contact with the urothelium . This prolonged exposure may contribute to its carcinogenic effects on the bladder.
Result of Action
The primary result of BBN’s action is the induction of aggressive urinary bladder cancer . The tumors induced by BBN are histologically comparable to human urinary bladder tumorigenesis , making BBN a valuable tool for studying bladder cancer.
Action Environment
The action of BBN is influenced by various environmental factors. For instance, the compound’s carcinogenic effects are enhanced by its prolonged contact with the bladder urothelium, which is facilitated by its excretion in the urine
Biochemical Analysis
Biochemical Properties
N-Butyl-N-(4-hydroxybutyl)nitrosamine plays a significant role in biochemical reactions, particularly in the context of carcinogenesis. It is metabolized in the liver to form reactive intermediates that can interact with DNA, proteins, and enzymes. These interactions lead to the formation of DNA adducts, which are critical in the initiation of cancer. The compound is known to interact with enzymes such as cytochrome P450, which is involved in its metabolic activation . Additionally, this compound has been shown to interact with reduced nicotinamide adenine dinucleotide and reduced nicotinamide adenine dinucleotide phosphate, which are cofactors in its activation by the liver S-9 fraction .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It specifically induces bladder tumors by causing mutations in the DNA of bladder epithelial cells . This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to cause mutagenicity in Salmonella typhimurium strains, indicating its potential to induce genetic mutations . The impact on cell signaling pathways includes the activation of oncogenes and the suppression of tumor suppressor genes, leading to uncontrolled cell proliferation and tumor formation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its metabolic activation to form reactive metabolites that bind to DNA, proteins, and enzymes . These binding interactions result in the formation of DNA adducts, which are critical for the initiation of carcinogenesis. The compound also inhibits certain enzymes involved in DNA repair, further contributing to its carcinogenic potential. Changes in gene expression induced by this compound include the upregulation of oncogenes and the downregulation of tumor suppressor genes, which promote tumor development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its reactive metabolites can degrade, leading to a decrease in its carcinogenic potential over time . Long-term studies have shown that continuous exposure to this compound results in the accumulation of DNA adducts and the progressive development of bladder tumors. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function, such as cell proliferation and apoptosis, become more pronounced with prolonged exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound induces minimal cellular changes, while at higher doses, it causes significant DNA damage and tumor formation . Threshold effects have been observed, where a certain dosage is required to initiate carcinogenesis. Toxic or adverse effects at high doses include severe damage to the bladder epithelium, leading to inflammation and necrosis. These findings highlight the importance of dosage in determining the carcinogenic potential of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily in the liver. It is metabolized by cytochrome P450 enzymes to form reactive intermediates that can interact with DNA and proteins . These metabolic pathways involve the reduction of this compound to form N-Butyl-N-(3-carboxypropyl)nitrosamine, which is excreted in the urine . The compound’s interaction with metabolic enzymes and cofactors, such as reduced nicotinamide adenine dinucleotide, plays a crucial role in its activation and subsequent carcinogenic effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is absorbed into the bloodstream and transported to the liver, where it undergoes metabolic activation . The compound is then distributed to the bladder, where it exerts its carcinogenic effects. Transporters and binding proteins, such as albumin, facilitate the movement of this compound within the body. Its localization and accumulation in the bladder are critical for its role in bladder carcinogenesis.
Subcellular Localization
The subcellular localization of this compound is primarily in the nucleus, where it interacts with DNA to form adducts . This localization is essential for its carcinogenic activity, as the formation of DNA adducts leads to mutations and tumor initiation. The compound may also localize in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic activation. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its activity and function.
Preparation Methods
Synthetic Routes: BBN can be synthesized through nitrosation reactions involving butylamine and nitrite sources.
Reaction Conditions: The specific conditions vary, but typically involve acidic or acidic-buffered media.
Industrial Production: BBN is not industrially produced; it serves as a research tool.
Chemical Reactions Analysis
Reactions: BBN undergoes various reactions, including nitrosation, hydrolysis, and metabolic activation.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Bladder Cancer Research: BBN-induced bladder tumors serve as a model for studying bladder cancer progression.
Chemical Carcinogenesis: Investigating mechanisms of carcinogenesis and tumor promotion.
Toxicology Studies: Assessing the impact of environmental carcinogens.
Comparison with Similar Compounds
Uniqueness: BBN’s ability to induce aggressive bladder tumors sets it apart.
Similar Compounds: None are identical, but related nitrosamines include N-nitrosodimethylamine (NDMA) and N-nitrosomethylurea (NMU).
Properties
IUPAC Name |
N-butyl-N-(4-hydroxybutyl)nitrous amide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-2-3-6-10(9-12)7-4-5-8-11/h11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKPQFXYECAYPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCCO)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
Record name | 4-HYDROXYBUTYLBUTYLNITROSAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20497 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020210 | |
Record name | Butyl-N-(4-hydroxybutyl)nitrosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020210 | |
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Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4-hydroxybutylbutylnitrosamine is a dark red liquid. (NTP, 1992), Dark red liquid; [CAMEO] | |
Record name | 4-HYDROXYBUTYLBUTYLNITROSAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20497 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Butylhydroxybutylnitrosamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Solubility |
10 to 50 mg/mL at 64 °F (NTP, 1992) | |
Record name | 4-HYDROXYBUTYLBUTYLNITROSAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20497 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
3817-11-6 | |
Record name | 4-HYDROXYBUTYLBUTYLNITROSAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20497 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N-Butyl-N-(4-hydroxybutyl)nitrosamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3817-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Butylhydroxybutylnitrosamine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003817116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyl-N-(4-hydroxybutyl)nitrosamine | |
Source | EPA DSSTox | |
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Record name | 1-Butanol, 4-(butylnitrosoamino)- | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 4-(Butylnitrosoamino)-1-butanol | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2748J2P6S | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is N-Butyl-N-(4-hydroxybutyl)nitrosamine (BBN) primarily known for?
A: this compound is widely recognized as a potent carcinogen specifically targeting the urinary bladder in experimental animal models. [, , , ]
Q2: What are the early cellular changes observed in the rat bladder after BBN exposure?
A: BBN exposure causes early alterations in the bladder epithelium, including increased agglutination of isolated bladder cells by concanavalin A (ConA), indicating changes in cell surface properties. [] Additionally, microvilli development on the luminal surface of mucosal cells is observed alongside increased ConA agglutinability. []
Q3: How does the dose and administration schedule of BBN affect bladder cancer development in mice?
A: Studies in mice reveal a clear dose-response relationship between BBN exposure and bladder cancer incidence. [] Furthermore, the administration schedule significantly influences cancer development; a higher number of smaller doses spread over a longer period proves more carcinogenic than the same total dose given in fewer fractions. []
Q4: How does age influence the development of BBN-induced bladder cancer in rats?
A: Older rats exhibit increased susceptibility to BBN-induced bladder cancer compared to younger animals, despite similar BBN intake and excretion of its proximate carcinogen. [] Interestingly, rats treated with BBN at an older age develop more squamous cell carcinomas and invasive carcinomas than their younger counterparts. []
Q5: Can dietary factors influence BBN-induced bladder carcinogenesis?
A: Yes, dietary factors can significantly impact BBN carcinogenesis. For instance, dietary supplementation with sodium L-ascorbate (SA) has been shown to promote bladder tumor development in BBN-initiated rats. [] Notably, the promoting effect of SA varies depending on the rat strain and diet composition. []
Q6: Does BBN interact with other chemicals to enhance bladder carcinogenesis?
A: Yes, BBN can interact with other chemicals, leading to a summation effect on bladder carcinogenesis. [, ] For example, co-administration of BBN with other carcinogens like N-(4-(5-nitro-2-furyl)-2-thiazoly)formamide (FANFT), N-2-fluorenylacetamide (2-FAA), and 3,3'-dichlorobenzidine (3,3'-DCB), even at low doses, significantly increases bladder carcinoma incidence. [] Similarly, uracil, which induces urolithiasis and bladder cell proliferation, acts as a potent co-carcinogen when administered alongside BBN. []
Q7: Are there any known promoters of BBN-induced bladder carcinogenesis?
A7: Several chemicals have been identified as promoters of BBN-induced bladder carcinogenesis. These include:
- Sodium Saccharin: Shown to enhance hyperplasia and papilloma formation when administered after BBN initiation. [, ]
- Phenacetin: Significantly increases the incidence of preneoplastic and neoplastic lesions when given after BBN treatment. []
- Potassium Carbonate (K2CO3): Dose-dependently promotes the development of papillary or nodular hyperplasia and papillomas in BBN-initiated rats. [] Interestingly, L-ascorbic acid (AsA) amplifies the promoting effects of K2CO3 without having an independent promoting effect. []
- Trisodium Nitrilotriacetate Monohydrate: Promotes the development of urinary bladder tumors in BBN-treated rats. []
- Dimethylarsinic Acid (DMA): Exhibits dose-dependent promotion potential for rat urinary bladder carcinogenesis. []
Q8: What is the role of ornithine decarboxylase (ODC) in BBN-induced bladder carcinogenesis?
A: ODC, an enzyme involved in polyamine synthesis, is often overexpressed during tumor development. [] Inhibiting ODC using 1,3-diaminopropane (DAP) significantly reduces tumor size, multiplicity, and incidence, particularly of papillomas, in BBN-initiated rats. [] This effect is attributed to DAP's antiproliferative action in the early stages of bladder carcinogenesis. []
Q9: Are there any compounds that can inhibit BBN-induced bladder carcinogenesis?
A9: Yes, several compounds have shown inhibitory effects on BBN-induced bladder carcinogenesis:
- 13-cis-Retinoic Acid: Reduces the incidence, number, and severity of BBN-induced bladder tumors, even when administration is delayed. []
- Benzyl Isothiocyanate (BITC): While potentially possessing weak carcinogenic activity on its own, BITC demonstrates a strong chemopreventive effect against BBN-induced bladder tumors when administered simultaneously with the carcinogen. []
- Matrine: Significantly suppresses bladder tumor invasion in BBN-treated rats by regulating the expression of cyclooxygenase-2 (COX-2) and cytosolic phospholipase A2 (cPLA2). []
- Omega-3 Polyunsaturated Fatty Acids and Atorvastatin: Exhibit a combined chemopreventive effect against BBN-induced bladder cancer, potentially mediated through their anti-inflammatory properties and modulation of gene expression. []
Q10: What is the role of γ-H2AX formation and stem cell marker expression in BBN-induced bladder carcinogenesis?
A: BBN induces persistent γ-H2AX formation, a marker of DNA damage, and elevated expression of stem cell markers (cytokeratin 14, ALDH1A1, and CD44) in rat bladder urothelium. [] These changes persist even after BBN withdrawal and are thought to contribute to tumor development. [] Persistent chronic inflammation and activation of the STAT3/MYC pathway are implicated in this process. []
Q11: How does BBN affect uroplakin expression during bladder carcinogenesis?
A: BBN treatment alters the expression of uroplakins, tissue-specific membrane proteins of the urothelium, during bladder carcinogenesis in both rats and mice. [] The specific changes in uroplakin expression patterns vary between species and appear to be related to the degree of tumor differentiation. []
Q12: Can soft agar colony formation be used to study BBN-induced bladder carcinogenesis?
A: Yes, soft agar colony formation assays using urothelial cells isolated from BBN-treated rats provide insights into the early stages of bladder carcinogenesis. [] The number of colonies formed correlates with the duration of BBN exposure and precedes the development of papillomas. [] This method can be employed to screen for potential bladder carcinogens and promoters. []
Q13: How is N-Butyl-N-(3-carboxypropyl)nitrosamine (BCPN) related to BBN?
A: BCPN is a crucial metabolite of BBN and is considered its proximate carcinogen. [] Interestingly, the urinary excretion of BCPN does not appear to be affected by p53 heterozygosity in knockout mice, despite their increased susceptibility to BBN-induced bladder cancer. []
Q14: What are the implications of p53 heterozygosity in BBN-induced bladder carcinogenesis?
A: Mice with p53 heterozygosity (p53+/-) demonstrate significantly higher susceptibility to BBN-induced bladder carcinogenesis compared to wild-type mice. [] This increased susceptibility is attributed to elevated cell proliferation rates rather than differences in BCPN levels or p53 mutation rates in bladder tumors. []
Q15: Are there any alternative animal models for studying BBN-induced bladder carcinogenesis?
A: While rat models are commonly used, BBN-induced bladder carcinogenesis in mice, particularly female C3H/He mice, offers a valuable alternative. [] This model closely resembles human invasive bladder carcinoma, though it lacks metastasis. []
Q16: Is there a correlation between the chemical structure and bladder carcinogenicity of BBN and its homologs?
A: Structural modifications to the alkyl chain of BBN affect its carcinogenicity. [] Alkyl homologs (methyl, ethyl, propyl, pentyl, tert-butyl) share a similar metabolic pathway with BBN, primarily forming the corresponding N-alkyl-N-(3-carboxypropyl)nitrosamine. [] The selective bladder carcinogenicity of N-alkyl-N-(4-hydroxybutyl)nitrosamines is linked to the excretion of their c-carboxypropyl metabolites. []
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